(2,2-Difluoroethyl)(propan-2-yl)amine
Overview
Description
(2,2-Difluoroethyl)(propan-2-yl)amine is an organic compound with the molecular formula C5H11F2N It is a derivative of ethylamine where two hydrogen atoms on the ethyl group are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine typically involves the reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with suitable reagents. One method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH2-E to form an intermediate compound, followed by deallylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)(propan-2-yl)amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce corresponding amides or nitriles.
Scientific Research Applications
(2,2-Difluoroethyl)(propan-2-yl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)(propan-2-yl)amine involves its interaction with molecular targets through its amine and fluorine groups. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. The fluorine atoms can influence the compound’s reactivity and interactions due to their electronegativity and ability to form strong bonds.
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoroethyl)(propyl)amine: Similar structure but with a propyl group instead of an isopropyl group.
(2,2-Difluoroethyl)amine: Lacks the isopropyl group, making it a simpler analog.
Uniqueness
The combination of these groups can lead to distinct properties compared to its analogs .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N/c1-4(2)8-3-5(6)7/h4-5,8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDLHGCLVACEGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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